Samarium trihydride

Beschreibung

Eigenschaften

IUPAC Name |

hydride;samarium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sm.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQKACOBNSOJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

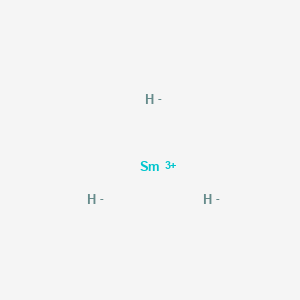

Canonical SMILES |

[H-].[H-].[H-].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337290 | |

| Record name | Samarium hydride (SmH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-53-3 | |

| Record name | Samarium hydride (SmH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium hydride (SmH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Samarium hydride (SmH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electronic Structure and Magnetic Properties of Samarium Trihydride

Oxidation States and Electronic Configurations of Samarium in Hydrides

The electronic configuration of samarium is [Xe] 4f⁶6s². In its compounds, it most commonly exhibits a +3 oxidation state, although a +2 state is also accessible wikipedia.org. This variability is central to understanding the electronic structure of its hydrides.

In samarium trihydride (SmH₃), samarium predominantly adopts the trivalent Sm³⁺ state. As a typical member of the lanthanide series, samarium usually assumes the +3 oxidation state in its compounds wikipedia.org. In this configuration, samarium donates three valence electrons, resulting in an electronic configuration of [Xe] 4f⁵. This trivalent state is the most stable for samarium in the majority of its compounds wikipedia.org. The hydrogen atoms in the hydride lattice act as anions (H⁻), each accepting one electron.

In contrast, the divalent Sm²⁺ state, with a 4f⁶ configuration, is known in other samarium compounds, particularly monochalcogenides like SmS and the diiodide SmI₂ wikipedia.org. The relative stability of Sm²⁺ versus Sm³⁺ is a critical factor in the physical properties of samarium materials. While SmH₃ is dominated by the Sm³⁺ state, the potential for mixed valency or valence transitions under certain conditions, such as in other samarium compounds, remains a key area of scientific inquiry.

Table 1: Comparison of Sm²⁺ and Sm³⁺ Electronic Properties

| Property | Sm²⁺ | Sm³⁺ |

| Electronic Configuration | [Xe] 4f⁶ | [Xe] 4f⁵ |

| Ionic Radius (CN=6) | 1.17 Å | 0.958 Å |

| Magnetic Nature | Paramagnetic | Paramagnetic |

| Typical Compounds | SmS, SmI₂ | Sm₂O₃, SmCl₃, SmH₃ |

This table provides a summary of the fundamental differences between the divalent and trivalent states of samarium.

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful experimental technique for directly probing the oxidation state of an element within a compound lsu.edu. The technique involves exciting a core-level electron to unoccupied states, resulting in an absorption spectrum with features that are highly sensitive to the local chemical environment and valence of the absorbing atom kyoto-u.ac.jp.

For samarium, spectroscopy at the L₃-edge (excitation of a 2p₃/₂ electron) can effectively distinguish between Sm²⁺ and Sm³⁺ states. These two valence states produce distinct spectral features, often seen as separate peaks or shoulders in the XANES spectrum. The energy position of the absorption edge shifts to higher energies as the oxidation state increases. While specific XANES studies on samarium trihydride are not widely reported, the methodology has been successfully applied to other samarium compounds to confirm the trivalent state, where experimental spectra align well with reference spectra of known Sm³⁺ materials and show no traces of Sm²⁺ ions.

The electronic properties of samarium hydrides are significantly influenced by two key quantum mechanical effects: strong electron correlations and spin-orbit coupling (SOC) nsf.govnih.gov.

Electron Correlation: The 4f electrons in samarium are highly localized and experience strong Coulomb repulsion (on-site interaction). This effect, known as electron correlation, is not adequately described by standard electronic structure theories like Density Functional Theory (DFT). Advanced methods such as DFT+U or Dynamical Mean-Field Theory (DMFT) are necessary to account for these strong correlations, which are crucial for accurately predicting material properties like band gaps aps.orgnih.gov. The inclusion of these corrections is essential for describing insulating states and potential metal-insulator transitions aps.org.

Spin-Orbit Coupling (SOC): SOC is the relativistic interaction between an electron's spin and its orbital motion within the potential of the nucleus. For heavy elements like samarium, this interaction is particularly strong and plays a critical role in determining the electronic and magnetic structure. SOC can lift the degeneracy of electronic states, influence the magnetic anisotropy, and can be enhanced by strong electronic correlations nsf.govnih.govarxiv.org. Theoretical calculations that incorporate SOC are vital for an accurate description of the electronic states in samarium compounds.

Applying external pressure is a powerful tool for modifying the electronic structure and crystal lattice of materials sci-hub.se. In several samarium compounds, pressure can induce a valence transition, typically from the larger Sm²⁺ ion to the smaller Sm³⁺ ion. This phenomenon has been observed in samarium monochalcogenides (SmS, SmSe, SmTe), where increasing pressure reduces the band gap between the Sm-4f and Sm-5d bands, leading to an isostructural electronic transition from the Sm²⁺ state toward the Sm³⁺ state aps.org. This transition is often accompanied by a significant volume collapse and a change from an insulating to a metallic state researchgate.net.

While direct experimental studies on pressure-induced transitions in SmH₃ are limited, the behavior of other samarium compounds suggests that pressure could similarly stabilize the trivalent state in samarium hydride systems. Theoretical frameworks like DFT+DMFT have proven effective in explaining these pressure-induced valence changes by correctly modeling the effects of strong electron correlations aps.org.

Electronic Band Structure and Density of States Analysis

The electronic band structure and density of states (DOS) provide fundamental insights into the electronic properties of a material, such as whether it is a metal, semiconductor, or insulator. These properties are typically investigated using first-principles calculations based on Density Functional Theory (DFT) tugraz.at.

First-principles calculations have been employed to explore the electronic structure of various samarium hydrides, often under high pressure. For instance, studies on SmH₂ combine DFT with DMFT to account for the strong many-body correlations of samarium's 4f electrons. These calculations predict the stability of different crystallographic phases at high pressures and analyze their electronic structure.

Magnetic Ordering and Behavior

The magnetic properties of samarium trihydride (SmH₃) are intricately linked to the electronic configuration of the samarium ion. The behavior is largely dictated by the trivalent samarium ion (Sm³⁺), which possesses unique characteristics among the lanthanides.

Magnetic Properties Related to Sm³⁺ as a Kramers Ion

The Sm³⁺ ion has an electronic configuration of [Xe]4f⁵. With an odd number of 4f electrons, it is classified as a Kramers ion. According to Kramers' theorem, for a system with a half-integer total spin, the energy levels must be at least doubly degenerate in the absence of an external magnetic field. This inherent degeneracy, known as a Kramers doublet, cannot be lifted by the crystal electric field, regardless of its symmetry.

This fundamental property ensures that the Sm³⁺ ion in samarium trihydride will carry a magnetic moment. The application of an external magnetic field will lift this degeneracy, leading to a net magnetic moment and paramagnetic behavior. The presence of these Kramers doublets is a prerequisite for magnetic ordering at low temperatures.

Competition between Nonmagnetic Sm²⁺ and Magnetic Sm³⁺ in Intermediate Valence Compounds

A notable characteristic of samarium is the energetic proximity of its two stable valence states: the nonmagnetic Sm²⁺ (4f⁶ configuration) and the magnetic Sm³⁺ (4f⁵ configuration). This can lead to intermediate valence phenomena in some samarium compounds, where the samarium ion fluctuates between these two states. esrf.fr

In the context of samarium hydrides, the valence state of samarium is crucial. In the dihydride (SmH₂), samarium is typically in the Sm²⁺ state, which is nonmagnetic. As the hydrogen content increases towards the trihydride (SmH₃), there is a transition towards the magnetic Sm³⁺ state. This change in valence is driven by the accommodation of the additional hydrogen's electron within the lattice, leading to the oxidation of Sm²⁺ to Sm³⁺. The stability and synthesis of divalent samarium hydrides are more challenging compared to their trivalent counterparts due to the larger ionic radius and more reducing nature of the Sm²⁺ ion. nih.gov This valence transition is fundamental to the onset of magnetic properties in the samarium hydride system.

Impact of Low-Energy Excited Multiplets on the Ground State

The magnetic behavior of the Sm³⁺ ion is more complex than that of many other rare-earth ions due to the presence of low-energy excited multiplets. For Sm³⁺, the ground state multiplet is ⁶H₅/₂ (J=5/2). However, the first excited multiplet, ⁶H₇/₂ (J=7/2), is only separated by a relatively small energy gap of about 0.12 eV. aps.org

This small energy separation means that the ground state is not a pure J=5/2 state but has a significant admixture of the higher J=7/2 level, especially when influenced by crystal fields and exchange interactions. ias.ac.in This mixing of multiplets has a profound effect on the magnetic moment. While a pure J=5/2 state would have a specific theoretical magnetic moment, the admixture from the J=7/2 state alters this value. ias.ac.in Consequently, the saturation magnetic moment of Sm³⁺ in its compounds often deviates considerably from the theoretical free-ion value. ias.ac.in This phenomenon is critical for accurately modeling and understanding the magnetic properties of samarium trihydride.

Nuclear Forward Scattering (NFS) of Synchrotron Radiation for Hyperfine Interactions

Nuclear Forward Scattering (NFS) is a sophisticated technique that utilizes synchrotron radiation to probe the hyperfine interactions at the atomic nucleus, providing insights similar to Mössbauer spectroscopy. aps.org The method involves exciting a specific isotope (like ¹⁴⁹Sm) with tuned synchrotron radiation and measuring the time distribution of the subsequently emitted gamma rays. esrf.fresrf.fr The resulting time spectrum exhibits "quantum beats," which are oscillations caused by the interference of de-excitation pathways from the split nuclear energy levels. esrf.fr

The pattern of these quantum beats provides detailed information about the local magnetic and electric environment of the nucleus, including the magnitude and direction of the hyperfine magnetic field and the electric field gradient. esrf.fr While specific NFS studies on samarium trihydride are not widely reported, the technique has been successfully applied to other samarium compounds to investigate their magnetic ordering and valence states. esrf.fr Its application to SmH₃ would be invaluable for directly measuring the hyperfine fields at the ¹⁴⁹Sm nucleus, confirming the valence state of samarium, and elucidating the details of its magnetic structure.

Evidence of Ordered Magnetic Moment in Samarium Hydrides

Given that samarium trihydride is composed of magnetic Sm³⁺ ions, it is expected to exhibit long-range magnetic order at sufficiently low temperatures. Elemental samarium metal, for instance, transitions to an antiferromagnetic state below 14.8 K. wikipedia.org Furthermore, numerous samarium compounds display ordered magnetic phases. esrf.fr

Electrical Transport Properties in Relation to Hydrogen Content

The electrical transport properties of rare-earth hydrides are highly sensitive to the hydrogen concentration, often exhibiting a metal-insulator transition as the stoichiometry changes from the dihydride (REH₂) to the trihydride (REH₃).

For samarium hydride, a similar transition is anticipated. The dihydride, SmH₂, is expected to be metallic. As more hydrogen is incorporated into the lattice to form SmH₃, the additional electrons from hydrogen are generally localized to form hydride (H⁻) ions, and the material typically transitions to a semiconducting or insulating state. This behavior is observed in other rare-earth hydride systems, such as ytterbium hydrides, which show semiconducting behavior that changes with pressure and structure. nih.gov Similarly, yttrium oxyhydride thin films can undergo a repeatable insulator-to-metal transition induced by light, which is linked to changes in the charge states of hydrogen atoms. acs.org

The increase in electrical resistivity with higher hydrogen content is a common phenomenon in many metal-hydrogen systems. This is attributed to changes in the electronic band structure and increased electron scattering. The table below illustrates the general trend of resistivity changes with hydrogen content, as observed in analogous metal hydride systems.

| Hydride System (Analogous) | State / Hydrogen Content | Electrical Behavior | Typical Resistivity Trend |

|---|---|---|---|

| Rare-Earth Hydrides (e.g., YHₓ, LuHₓ) | Dihydride (x ≈ 2) | Metallic | Low |

| Rare-Earth Hydrides (e.g., YHₓ, LuHₓ) | Trihydride (x ≈ 3) | Insulating/Semiconducting | High |

| Yb₃H₈ (under pressure) | Low Pressure | Semiconducting | Decreases with increasing temperature |

| Hydrogenated Amorphous ITO | Increasing H₂ flow rate | Conductive | Initial decrease, then increase |

This metal-insulator transition in the samarium hydride system is a direct consequence of the changes in electronic structure as the hydrogen content is varied, fundamentally altering the material from a conductor to an insulator.

Electrical Resistivity Trends from Dihydride to Trihydride States

The transition from samarium dihydride (SmH₂) to samarium trihydride (SmH₃) is marked by a significant change in electrical resistivity, reflecting a fundamental alteration in the material's electronic structure. Generally, rare-earth dihydrides (REH₂) exhibit metallic conductivity, with electrical resistance values that are often lower than those of the pure parent metals. britannica.com However, as the hydrogen content increases towards the trihydride stoichiometry, a notable increase in electrical resistivity is observed.

This trend is characteristic of the broader class of rare-earth hydrides. The addition of hydrogen atoms beyond the dihydride composition leads to the progressive localization of charge carriers. In the case of samarium hydride, the SmH₂ phase is metallic. As more hydrogen is introduced into the lattice to form SmH₃, the material undergoes a transition towards a less conductive state. This increase in resistivity is a direct consequence of the changes in the electronic band structure, where the density of states at the Fermi level is reduced.

Transition Towards Semiconducting Behavior at Higher Hydrogen Stoichiometries

The increase in electrical resistivity as the hydrogen stoichiometry approaches SmH₃ culminates in a transition from metallic to semiconducting behavior. britannica.com This metal-insulator transition is a key feature of the electronic structure of samarium trihydride and other heavy rare-earth trihydrides. The underlying mechanism for this transition is the filling of the conduction band by electrons contributed by the hydrogen atoms.

In the dihydride state, the material has a partially filled conduction band, allowing for the free movement of electrons and resulting in metallic conductivity. As the hydrogen concentration increases towards the trihydride, these additional hydrogen atoms introduce more electrons into the system. These electrons progressively fill the conduction band. aip.org In the case of SmH₃, the conduction band becomes completely filled, leading to the opening of a band gap and the emergence of semiconducting properties.

This behavior is consistent with the theoretical models for rare-earth hydrides, which predict that the trihydride should behave as a semiconductor or an insulator. aip.org For the heavy lanthanides, including samarium, the trihydride phase typically crystallizes in a hexagonal structure. This structural arrangement, combined with the electronic configuration, facilitates the localization of electrons and the formation of a band gap. Consequently, samarium trihydride is expected to exhibit the characteristic electrical properties of a semiconductor, such as an increase in conductivity with increasing temperature.

Advanced Characterization Techniques for Samarium Trihydride Research

Spectroscopic Methods

Spectroscopy involves the interaction of electromagnetic radiation with the material to probe its energy levels. This provides insight into the chemical environment, bonding, and electronic structure of the constituent atoms.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy at Low Temperatures

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the local atomic environment of specific nuclei. In the context of samarium trihydride, low-temperature solid-state NMR can offer detailed insights into the hydrogen environments and the electronic structure of samarium.

Operating at cryogenic temperatures (<180 K) enhances signal sensitivity, which is often a challenge in solid-state NMR. nih.govfsu.edu This enhancement can be further amplified by techniques like dynamic nuclear polarization (DNP), which transfers polarization from unpaired electrons to the nuclei, potentially boosting signal-to-noise ratios by orders of magnitude. nih.gov For SmH₃, this would be particularly advantageous for studying the ¹H nuclei.

Key research applications include:

Probing Hydrogen Sites: Distinguishing between different local environments of hydrogen atoms within the SmH₃ lattice.

Detecting Intermediates: Trapping unstable species or reaction intermediates that might form at low temperatures. nih.gov

Analyzing Structural Dynamics: Studying the "frozen out" motions of atoms at cryogenic temperatures to understand the conformational ensembles that influence the material's properties. nih.gov

However, a common challenge at low temperatures is line broadening, where the spectral peaks become wider. This can result from the freezing of molecular motions, leading to a distribution of slightly different chemical environments. nih.gov Techniques such as Magic Angle Spinning (MAS) are employed to narrow these lines and improve spectral resolution by averaging out anisotropic interactions. mdpi.com

Table 1: Potential Low-Temperature Solid-State NMR Parameters for SmH₃ Analysis

| Parameter | Information Gained | Relevance to Samarium Trihydride |

| Chemical Shift | Local electronic environment of the nucleus | Differentiating hydrogen atoms in distinct lattice sites. |

| Linewidth | Structural homogeneity and dynamics | Assessing the crystallinity and motional freedom of hydrogen at low temperatures. nih.gov |

| Spin-Lattice Relaxation (T₁) | Nuclear spin dynamics and interaction with surroundings | Understanding hydrogen mobility and interactions with paramagnetic Sm³⁺ ions. |

| Signal Enhancement (DNP) | Improved sensitivity | Overcoming low signal intensity for detailed structural analysis. nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Integrity

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. It is an effective tool for examining the integrity of chemical bonds, particularly hydrogen bonds, within a material. rsc.org In samarium trihydride, FTIR can be used to monitor the Sm-H bonds and investigate the presence and nature of any hydrogen-hydrogen interactions.

Hydrogen bonding significantly alters the infrared spectrum, typically causing a frequency shift in the stretching vibrations of the involved functional groups. nih.gov For instance, a strong hydrogen bonding interaction would cause the Sm-H stretching band to shift to a lower wavenumber (frequency). nih.gov The intensity and shape of the absorption bands also provide valuable information about the strength and uniformity of the bonding environment. nih.gov

By analyzing the FTIR spectrum of SmH₃, researchers can:

Confirm the presence and strength of Sm-H bonds.

Assess the structural integrity of the hydride by monitoring characteristic vibrational peaks.

Detect the presence of impurities, such as samarium oxide or hydroxide, which would exhibit their own distinct IR absorption bands.

Table 2: Expected FTIR Vibrational Modes in Samarium Trihydride

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance for SmH₃ |

| Sm-H Stretching | Variable, depends on local environment | Indicates the strength and integrity of the primary chemical bonds in the hydride. |

| H-Sm-H Bending | Lower frequency than stretching modes | Provides information on the geometry of the hydride structure. |

| O-H Stretching | ~3200-3600 | An indicator of surface oxidation or moisture contamination (presence of Sm(OH)₃). |

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Oxidation State Validation

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is an element-specific technique that provides information on the electronic state and local geometry of an absorbing atom. uu.nlwashington.edu It is particularly well-suited for validating the formal oxidation state of samarium in samarium trihydride.

The technique works by exciting a core-level electron to an unoccupied state using tunable X-rays. washington.edu A sharp increase in absorption occurs at the binding energy of the core electron, known as the absorption edge. libretexts.org The precise energy of this edge is highly sensitive to the oxidation state of the atom; a higher oxidation state typically shifts the edge to a higher energy. ucalgary.caresearchgate.net

For samarium trihydride, the bonding is primarily ionic, with the chemical formula best represented as Sm³⁺(H⁻)₃. nih.gov XANES can be used to confirm this trivalent (3+) oxidation state of samarium by comparing the Sm L₃-edge spectrum of SmH₃ with those of known samarium standards (e.g., Sm₂O₃, where samarium is also in the +3 state). Any significant deviation from the reference spectrum could indicate the presence of samarium in other oxidation states, suggesting impurities or sample degradation.

Raman Spectroscopy for Phase Transition Studies under Pressure

Raman spectroscopy is a light-scattering technique used to observe vibrational, rotational, and other low-frequency modes in a system. It is highly sensitive to changes in crystal structure and is therefore an excellent tool for studying pressure-induced phase transitions. aps.orgmdpi.com

When samarium trihydride is subjected to high pressure, for instance within a diamond anvil cell, its crystal structure may undergo one or more phase transitions. Such transitions would be clearly signaled by significant changes in the Raman spectrum. mdpi.com As pressure increases, Raman peaks typically shift to higher frequencies, reflecting the stiffening of interatomic bonds. mdpi.com The appearance of new peaks, the disappearance of existing ones, or abrupt changes in the slope of frequency-vs-pressure plots are all indicators of a structural phase transition. aps.org This allows researchers to map out the pressure-temperature phase diagram of SmH₃ and characterize the vibrational properties of its high-pressure phases.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides quantitative elemental composition and chemical state information for the outermost few nanometers of a material. thermofisher.comresearchgate.net It operates by irradiating a sample with X-rays and analyzing the kinetic energies of the photoelectrons that are emitted. nasa.gov

For samarium trihydride, XPS is invaluable for:

Verifying Stoichiometry: Determining the surface Sm-to-H ratio to confirm the composition.

Assessing Purity: Detecting surface contaminants, such as carbon or oxygen from atmospheric exposure. The presence of an O 1s signal, for example, would indicate surface oxidation. nasa.gov

Confirming Oxidation State: The binding energy of core-level electrons (e.g., Sm 3d or Sm 4f) is sensitive to the element's chemical state. The measured binding energies for samarium in SmH₃ can be compared to literature values for Sm metal (oxidation state 0) and Sm₂O₃ (oxidation state +3) to confirm the trivalent state. thermofisher.com

Table 3: Representative XPS Binding Energies for Samarium Species

| Element | Orbital | Oxidation State | Approximate Binding Energy (eV) |

| Samarium (in Sm₂O₃) | Sm 3d₅/₂ | +3 | ~1083 |

| Samarium (metal) | Sm 3d₅/₂ | 0 | ~1072 |

| Oxygen (in oxide) | O 1s | -2 | ~530 |

| Carbon (adventitious) | C 1s | 0 | ~284.8 |

Note: Binding energies are approximate and can vary slightly based on instrument calibration and specific chemical environment.

Diffraction Techniques

Diffraction techniques are the cornerstone of solid-state structural analysis. By scattering waves (X-rays or neutrons) off the periodic arrangement of atoms in a crystal, a diffraction pattern is produced that contains precise information about the crystal lattice and atomic positions.

For samarium trihydride and its deuterated analogue (SmD₃), both X-ray and neutron powder diffraction have been used to determine its crystal structure. nih.gov These studies reveal that SmD₃ crystallizes in the trigonal tysonite-type structure. nih.gov A significant challenge in neutron diffraction is the extremely high neutron absorption cross-section of naturally occurring samarium, which can be circumvented by careful selection of the neutron wavelength and specialized sample holders. nih.gov

The key structural parameters obtained from diffraction studies provide a definitive description of the samarium trihydride lattice.

Table 4: Crystallographic Data for Samarium Deuteride (SmD₃) from Powder Diffraction

| Parameter | Value | Source |

| Crystal System | Trigonal | nih.gov |

| Space Group | P-3c1 | nih.gov |

| Lattice Constant (a) | 653.9(1) pm | nih.gov |

| Lattice Constant (c) | 676.7(2) pm | nih.gov |

| Sm-D Bond Lengths | 220(1) - 258(1) pm | nih.gov |

This detailed structural data, obtained through diffraction, is fundamental for understanding the physical and chemical properties of samarium trihydride and serves as a basis for theoretical modeling and further experimental investigation.

X-ray Diffraction (XRD) for Structural and Purity Analysis

Microscopic and Surface Analysis

Scanning Electron Microscopy (SEM) is a key technique for investigating the microstructure and surface morphology of materials. An SEM scans a sample with a focused beam of electrons to produce images that reveal information about the sample's topography and composition.

In the context of rare-earth hydrides, SEM is used to characterize the size and shape of hydride particles and to observe the surface features. For instance, studies on dysprosium and neodymium dihydrides show that they form agglomerates with average sizes ranging from 3 to 50 µm, which are composed of smaller crystalline grains of nanometer size. researchgate.net SEM analysis of gadolinium hydride (GdH₂) precipitates in magnesium alloys has revealed their rectangular morphology. For samarium trihydride, SEM would be employed to examine the powder morphology after synthesis, providing insights into particle size distribution, degree of agglomeration, and surface texture. This information is critical for applications where particle size and surface area are important parameters.

Energy Dispersive Spectroscopy (EDS) for Elemental Composition Mapping

Energy Dispersive Spectroscopy (EDS or EDX) is a powerful analytical technique used in conjunction with electron microscopy to perform elemental analysis of a sample. When a material, such as samarium trihydride, is bombarded with a high-energy electron beam, the atoms within the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elemental composition of the sample.

In the context of samarium trihydride (SmH₃) research, EDS is invaluable for confirming the presence and distribution of samarium. While direct detection of hydrogen is not feasible with standard EDS detectors due to its low atomic number, the technique can provide a comprehensive elemental map of samarium and any potential contaminants or alloying elements. By scanning the electron beam across the sample's surface, a two-dimensional map of elemental distribution can be generated. This is particularly useful for assessing the homogeneity of samarium within a sample or identifying regions of interest for further analysis.

The analysis of a samarium trihydride sample would produce a spectrum with characteristic peaks corresponding to the electron shell transitions of samarium. The primary X-ray emission lines for samarium that would be observed in an EDS spectrum are presented in the table below.

| Element | Spectral Line | Energy (keV) |

|---|---|---|

| Samarium (Sm) | Lα | 5.635 |

| Samarium (Sm) | M | 1.081 |

This table is generated based on known characteristic X-ray emission energies for Samarium. researchgate.net

The intensity of these peaks is proportional to the concentration of the element in the analyzed volume, allowing for quantitative analysis. For thin films or nanostructured samarium trihydride, EDS elemental mapping can reveal the uniformity of the film and the presence of any impurities that might affect its properties.

Surface X-ray Scattering (SXS) for Interface Structural Studies

Surface X-ray Scattering (SXS) is a non-destructive technique that provides detailed structural information about surfaces and interfaces with high resolution. By directing a highly collimated X-ray beam onto a surface at a grazing angle, the diffraction pattern produced can be analyzed to determine the arrangement of atoms at the surface and in the near-surface region. This technique is particularly well-suited for studying the crystalline structure of thin films and the precise atomic arrangement at interfaces.

For samarium trihydride, especially in the form of thin films, SXS can be employed to investigate several key structural properties. Grazing Incidence X-ray Diffraction (GIXD), a variant of SXS, is sensitive to the in-plane crystalline structure of the film. Analysis of the diffraction data can reveal the lattice parameters, crystal orientation, and the presence of different phases within the samarium trihydride film.

Furthermore, SXS can be used to probe the structure of the interface between the samarium trihydride film and its substrate. The scattering data can provide information on interfacial roughness, the presence of any interfacial layers, and the strain induced in the film due to lattice mismatch with the substrate. While specific SXS studies on samarium trihydride are not widely available, research on other metal hydride systems, such as niobium hydride, has demonstrated the utility of this technique in determining the depth distribution and crystallographic orientation of hydride precipitates near the surface. arxiv.org

A hypothetical GIXD experiment on an epitaxial samarium trihydride thin film could yield the following structural information:

| Parameter | Description | Hypothetical Value |

|---|---|---|

| In-plane Lattice Parameter | The dimension of the unit cell parallel to the film surface. | ~ 5.38 Å |

| Crystal Structure | The arrangement of atoms in the crystal lattice. | Hexagonal |

| Film Thickness | The vertical dimension of the thin film. | 50 nm |

| Interface Roughness | The root-mean-square variation in the height of the interface. | 0.5 nm |

This table presents hypothetical data based on the expected properties of rare-earth hydrides.

X-ray Absorption Fine Structure (XAFS) for Local Atomic Environments at Interfaces

X-ray Absorption Fine Structure (XAFS) is a powerful technique for probing the local atomic environment of a specific element within a material. It is sensitive to the coordination number, bond distances, and chemical state of the absorbing atom. XAFS spectra are typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry, and the Extended X-ray Absorption Fine Structure (EXAFS), which gives details about the number, type, and distance of neighboring atoms. uni-due.demit.edu

In the study of samarium trihydride, XAFS can be used to investigate the local structure around the samarium atoms, both in the bulk and at interfaces. By tuning the X-ray energy to the Sm L-edge, for instance, one can obtain detailed information about the Sm-H and Sm-Sm bond distances and their coordination numbers. This is particularly valuable for amorphous or nanocrystalline materials where long-range order is absent, making traditional diffraction techniques less effective.

At interfaces, such as between a samarium trihydride thin film and a substrate, XAFS can selectively probe the local environment of samarium atoms to understand how the interface structure may differ from the bulk. While specific XAFS studies on samarium trihydride are limited, research on other samarium-containing compounds, such as samarium-doped glasses, has demonstrated the ability of XAFS to distinguish between different coordination environments of samarium ions. researchgate.net Theoretical calculations on the SmH⁺ cation have also provided insights into the Sm-H bond energy. nih.gov

An EXAFS analysis of samarium trihydride would aim to determine the following key structural parameters:

| Parameter | Description | Expected Value Range |

|---|---|---|

| Sm-H Bond Distance | The average distance between a samarium atom and its nearest hydrogen neighbors. | 2.2 - 2.5 Å |

| Sm-H Coordination Number | The number of nearest hydrogen neighbors around a samarium atom. | 8 - 9 |

| Sm-Sm Bond Distance | The average distance between a samarium atom and its nearest samarium neighbors. | ~ 3.8 Å |

| Debye-Waller Factor (σ²) | A measure of the static and thermal disorder in the bond distances. | Material and temperature dependent |

This table presents expected values based on the known structures of rare-earth hydrides and related compounds.

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography with nanoscale precision. osf.io It works by scanning a sharp tip attached to a cantilever across the surface and measuring the forces between the tip and the sample. This allows for the characterization of surface roughness, grain size, and the presence of any surface defects.

For samarium trihydride, particularly in the form of thin films, AFM is an essential tool for evaluating the quality of the film surface. The topographical images obtained from AFM can reveal details about the film's growth mode and morphology. nih.gov Quantitative analysis of these images can provide statistical data on surface features, such as the root-mean-square (RMS) roughness and the average grain size. This information is crucial for applications where surface properties are important.

A typical AFM analysis of a samarium trihydride thin film would generate data on its surface morphology, which can be summarized in a table as follows:

| Parameter | Description | Representative Value |

|---|---|---|

| Scan Size | The area of the surface imaged. | 1 µm x 1 µm |

| RMS Roughness (Rq) | The root-mean-square average of the height deviations from the mean plane. | 0.5 - 5 nm |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations. | 0.4 - 4 nm |

| Peak-to-Valley Height (Rz) | The difference between the highest and lowest points on the surface. | 5 - 50 nm |

| Average Grain Size | The average diameter of the crystalline grains on the surface. | 20 - 100 nm |

This table presents representative values that could be expected for a rare-earth hydride thin film based on AFM studies of similar materials.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition and Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. edax.com This technique is highly valuable for studying the thermal stability and decomposition behavior of materials. By heating a sample at a constant rate, a TGA curve is obtained, which plots the percentage of weight loss against temperature.

For samarium trihydride, TGA is a critical technique for determining its decomposition temperature and understanding the mechanism of hydrogen release. When heated, metal hydrides typically decompose, releasing hydrogen gas and leaving behind the metal or a lower hydride phase. The TGA curve for SmH₃ would show a significant weight loss corresponding to the desorption of hydrogen. The temperature at which this weight loss begins provides information about the thermal stability of the hydride.

While specific TGA data for the decomposition of samarium trihydride is not widely published, studies on other metal hydrides, such as titanium hydride, show a clear decomposition step at elevated temperatures. scielo.br Similarly, thermal decomposition studies of other samarium compounds, like samarium nitrate (B79036) hexahydrate, have been conducted using TGA, demonstrating the utility of this technique for samarium-based materials. researchgate.net

A hypothetical TGA experiment for the decomposition of samarium trihydride in an inert atmosphere would yield data that can be summarized as follows:

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Onset Decomposition Temperature (T_onset) | The temperature at which significant weight loss begins. | ~ 400 °C |

| Peak Decomposition Temperature (T_peak) | The temperature at which the rate of weight loss is maximum (from the derivative of the TGA curve). | ~ 550 °C |

| Total Weight Loss (%) | The percentage of mass lost during the decomposition process, corresponding to hydrogen release. | ~ 1.97% (for SmH₃ → Sm + 1.5 H₂) |

| Residual Mass (%) | The percentage of mass remaining after decomposition, corresponding to metallic samarium. | ~ 98.03% |

This table presents hypothetical data based on the expected thermal behavior of rare-earth hydrides.

Electrochemical Characterization

Electrochemical characterization techniques are used to study the redox properties and electrochemical behavior of materials. Techniques such as cyclic voltammetry (CV) can provide information about the oxidation and reduction potentials of a species, the kinetics of electron transfer, and the stability of different oxidation states. arxiv.orgresearchgate.net

The electrochemical characterization of solid samarium trihydride is not extensively documented. However, studies on the electrochemical behavior of samarium ions (Sm³⁺/Sm²⁺) in various electrolytes, such as molten salts and ionic liquids, provide insight into the redox chemistry of samarium. osf.ioresearchgate.net These studies show that the Sm³⁺/Sm²⁺ redox couple is typically quasi-reversible.

For samarium trihydride, electrochemical measurements could potentially be used to investigate its stability in different electrochemical environments and to study the thermodynamics of its formation or decomposition through electrochemical means. For instance, cyclic voltammetry could be employed to determine the potential at which SmH₃ is oxidized or reduced.

Based on studies of samarium ions, a hypothetical cyclic voltammetry experiment on a samarium-containing species could provide the following electrochemical data:

| Parameter | Description | Representative Value (vs. Ag/AgCl) |

|---|---|---|

| Cathodic Peak Potential (E_pc) | The potential at which the reduction of Sm³⁺ to Sm²⁺ occurs at its maximum rate. | -1.7 to -2.0 V |

| Anodic Peak Potential (E_pa) | The potential at which the oxidation of Sm²⁺ to Sm³⁺ occurs at its maximum rate. | -1.6 to -1.9 V |

| Formal Reduction Potential (E°') | The thermodynamic reduction potential, estimated as the average of E_pc and E_pa. | ~ -1.8 V |

| Peak Separation (ΔE_p) | The difference between E_pa and E_pc, which provides information on the electron transfer kinetics. | > 59 mV (indicating quasi-reversibility) |

This table presents representative data based on published studies of the electrochemical behavior of samarium ions in non-aqueous electrolytes.

Cyclic Voltammetry for Redox Behavior of Samarium Species

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In the study of samarium, it has been employed to understand the kinetics of the Sm(III)/Sm(II) redox reaction, a crucial aspect in various applications, including pyroprocessing of used nuclear fuel. researchgate.net

Research conducted in a LiCl-KCl eutectic molten salt has utilized cyclic voltammetry to determine key kinetic parameters of the Sm(III)/Sm(II) couple. osti.gov By varying the scan rate, researchers can observe the corresponding cathodic and anodic current peaks, which relate to the reduction of Sm(III) to Sm(II) and the oxidation of Sm(II) to Sm(III), respectively. osti.gov The reversibility of this electrode process has been shown to be dependent on the polarization rate and the composition of the molten salt. scilit.com For instance, in a NaCl-KCl melt, the Sm(III)/Sm(II) recharge process is reversible up to a polarization rate of 0.1 V s⁻¹, while in a NaCl-KCl-SmF₃ system, the process remains reversible up to a scan rate of 1.0 V s⁻¹. scilit.com

The diffusion coefficients of Sm(III) have been determined using the Randles-Ševčík equation, with calculated values ranging from 0.35 × 10⁻⁵ to 9.58 × 10⁻⁵ cm² s⁻¹. osti.gov These findings are comparable to other studies on diffusion coefficients of samarium in similar molten salt systems. osti.gov The standard rate constant (k⁰) for the Sm(III)/Sm(II) reaction, a measure of the kinetic facility of the electron transfer, has also been estimated from cyclic voltammetry data. osti.gov

The identity of the molten salt cation has a substantial impact on the redox potential of the Sm³⁺/Sm²⁺ couple. lanl.gov Studies have shown that the reduction potentials can shift by as much as 0.5 V when the molten salt is changed from CaCl₂ to NaCl to KCl. lanl.gov Specifically, the reduction potentials for samarium ranged from –0.15 V to –0.61 V across these different molten salt environments. lanl.gov This highlights the significant role of the outer-coordination sphere on the electron transfer chemistry of lanthanides. lanl.gov

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Diffusion Coefficient of Sm(III) | 0.35 × 10⁻⁵ - 9.58 × 10⁻⁵ cm²/s | LiCl-KCl molten salt at 773 K | osti.gov |

| Transfer Coefficient (α) | Assumed to be 0.5 | LiCl-KCl molten salt | osti.gov |

| Reversibility in NaCl-KCl | Reversible up to 0.1 V/s | NaCl-KCl molten salt | scilit.com |

| Reversibility in NaCl-KCl-SmF₃ | Reversible up to 1.0 V/s | NaCl-KCl-SmF₃ molten salt | scilit.com |

| Sm³⁺/Sm²⁺ Reduction Potential | -0.15 V to -0.61 V | In various molten salts (CaCl₂, NaCl, KCl) at 850 °C | lanl.gov |

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Resistance and Interfacial Phenomena

Electrochemical Impedance Spectroscopy is a non-destructive technique that provides information about the interfacial properties and kinetics of electrochemical systems. In the context of samarium species, EIS has been primarily used to investigate the charge transfer kinetics of the Sm(III)/Sm(II) redox couple at the electrode-electrolyte interface. osti.gov

By analyzing the Nyquist plots obtained from EIS measurements, researchers can model the electrochemical cell with an equivalent circuit. mdpi.com The analysis of these plots reveals components such as the electrolyte resistance (Rₑₗ) and the charge transfer resistance (R꜀ₜ). mdpi.com The charge transfer resistance is inversely proportional to the exchange current density (i₀), which is a measure of the rate of electron transfer at equilibrium. osti.gov

Studies on the Sm(III)/Sm(II) couple in LiCl-KCl molten salt have used EIS to determine the charge transfer resistance, from which the exchange current densities were calculated to be in the range of 1.04 × 10⁻³ to 2.97 × 10⁻³ A cm⁻². osti.gov The semi-circular patterns observed in the low-frequency region of the Nyquist plots suggest that the double-layer capacitance is a dominant factor at the electrode surface. osti.gov

Furthermore, the temperature dependence of the exchange current density can be examined using an Arrhenius relationship to determine the activation energy for the Sm(III)/Sm(II) reaction. osti.gov This provides deeper insights into the energy barriers associated with the electron transfer process. While the primary focus of these studies has been on the kinetics of the redox reaction, the principles of EIS are broadly applicable to studying interfacial phenomena, including the formation of passive layers and corrosion resistance, although specific data on the corrosion resistance of samarium trihydride using EIS is not prevalent in the reviewed literature.

| Parameter | Value Range | Methodology | Source |

|---|---|---|---|

| Exchange Current Density (i₀) | 1.04 × 10⁻³ - 2.97 × 10⁻³ A/cm² | Calculated from charge transfer resistance obtained via EIS curve fitting | osti.gov |

| Charge Transfer Resistance (R꜀ₜ) | Determined from the semicircle in the Nyquist plot | EIS measurements in LiCl-KCl molten salt | osti.govmdpi.com |

| Double-Layer Capacitance | Dominant at the electrode surface in the low-frequency region | Observation of semi-circle patterns in Nyquist plots | osti.gov |

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of samarium trihydride for crystallographic studies?

- Methodological Answer : SmH₃ synthesis typically involves hydrogenation of samarium metal or precursors under controlled conditions. For example, trihydride complexes can be synthesized by treating samarium precursors with H₂ gas in tetrahydrofuran (THF) at elevated pressures (50–100 bar) . Post-synthesis, inert-atmosphere gloveboxes are essential to prevent oxidation. Purity is verified via X-ray diffraction (XRD) and elemental analysis. For air-sensitive compounds, Schlenk-line techniques combined with Fourier-transform infrared (FTIR) spectroscopy can monitor hydrogen bonding integrity .

Q. How can researchers characterize hydrogen environments in samarium trihydride using spectroscopic methods?

- Methodological Answer : Solid-state nuclear magnetic resonance (NMR) at low temperatures (e.g., 100 K) resolves distinct hydride signals, with chemical shifts between δ −18 to −11 ppm indicating inequivalent hydrogen sites . Complementary neutron diffraction is critical for locating hydrogen atoms in the lattice due to its sensitivity to light elements. For electronic structure analysis, X-ray absorption near-edge structure (XANES) spectroscopy at the samarium L-edge provides oxidation state validation .

Q. What are best practices for handling air-sensitive samarium trihydride during material characterization?

- Methodological Answer : Use argon/vacuum-sealed sample holders for XRD and electron microscopy. For vibrational spectroscopy, prepare samples in a glovebox (<0.1 ppm O₂/H₂O) and use diamond-anvil cells with KBr windows. Thermogravimetric analysis (TGA) must employ inert gas flow (Ar/He) to prevent oxidation during heating ramps (e.g., 5°C/min up to 800°C) .

Advanced Research Questions

Q. How do ligand coordination environments influence the catalytic hydrogenation activity of samarium trihydride complexes?

- Methodological Answer : Ligand design (e.g., PNP pincer ligands) modulates catalytic activity by stabilizing intermediate hydride species. In iridium trihydride analogues, strong-field ligands reduce activation barriers for H₂ heterolysis, a mechanism extrapolated to SmH₃ systems . Kinetic studies using high-pressure NMR (e.g., 30 bar H₂ in THF-d₈) track hydride transfer rates, while density functional theory (DFT) calculations identify rate-limiting steps, such as base-assisted deprotonation .

Q. What experimental approaches resolve contradictions between thermal expansion and dissociation models for SmH₃ at elevated temperatures?

- Methodological Answer : In situ high-temperature XRD (up to 1000°C) under H₂ atmosphere distinguishes thermal expansion (linear lattice parameter increase) from dissociation (abrupt lattice contraction at ~900°C due to SmH₃ → SmH₂ + H₂) . Differential scanning calorimetry (DSC) coupled with mass spectrometry detects endothermic dissociation peaks and confirms H₂ release. Data reconciliation requires comparing lattice parameter trends with thermochemical models (e.g., Van’t Hoff plots for dissociation equilibria) .

Q. What computational strategies predict structural stability in hexagonal vs. cubic SmH₃ polymorphs?

- Methodological Answer : Local density approximation (LDA) and hybrid functionals (e.g., HSE06) calculate formation energies of hexagonal (P3̄c1) vs. cubic (Fm3̄m) phases. Phonon dispersion analysis identifies dynamic instabilities (e.g., imaginary frequencies in cubic phases), while electron localization function (ELF) maps reveal hydrogen-induced Peierls-like distortions in hexagonal systems . Molecular dynamics simulations under hydrostatic pressure (0–10 GPa) predict phase transitions and metastable states .

Q. How do hydrogen displacement patterns affect the electronic band structure of samarium trihydride?

- Methodological Answer : Angle-resolved photoemission spectroscopy (ARPES) maps band dispersion in single-crystal SmH₃, showing semimetallic behavior with overlapping electron/hole pockets near the Γ-point . Hydrogen displacements (e.g., wavelike distortions in hexagonal phases) split degenerate bands, as modeled by GW approximations. Comparative studies with yttrium trihydride (YH₃) highlight rare-earth-specific correlations between hydrogen ordering and bandgap anomalies .

Data Contradiction Analysis

- Thermal Expansion vs. Dissociation : Conflicting reports on lattice behavior at high temperatures arise from differing experimental conditions (e.g., H₂ pressure, heating rates). Studies at constant H₂ pressure (100 bar) show continuous expansion, while low-pressure regimes (<10 bar) observe abrupt contraction due to decomposition .

- Semimetallic vs. Semiconducting Behavior : Discrepancies in electronic properties stem from sample purity and hydrogen vacancy concentrations. Stoichiometric SmH₃ exhibits semimetallic traits, while H-deficient samples (SmH₂.₈) show activated transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.